Cas no 1400689-45-3 ((1R,2R)-2-Amino-1-methyl-cyclopentanol)

(1R,2R)-2-Amino-1-methyl-cyclopentanol is a chiral cyclopentanol derivative featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (1R,2R) configuration ensures high enantiomeric purity, which is critical for asymmetric synthesis and the development of optically active compounds. The compound’s rigid cyclopentane backbone enhances structural stability, while the adjacent amino and hydroxyl groups facilitate selective functionalization. This makes it valuable for constructing complex molecules, particularly in medicinal chemistry for drug discovery and chiral catalyst design. Its well-defined stereochemistry and bifunctional reactivity contribute to its utility in producing high-precision intermediates with controlled stereochemical outcomes.
(1R,2R)-2-Amino-1-methyl-cyclopentanol structure
1400689-45-3 structure
Product Name:(1R,2R)-2-Amino-1-methyl-cyclopentanol
CAS No:1400689-45-3
MF:C6H13NO
MW:115.1735
MDL:MFCD19205405
CID:5061167
PubChem ID:53998829
Update Time:2026-02-28

(1R,2R)-2-Amino-1-methyl-cyclopentanol Chemical and Physical Properties

Names and Identifiers

    • (1R,2R)-2-amino-1-methyl-cyclopentanol
    • (1R,2R)-2-Amino-1-methylcyclopentan-1-ol
    • (1R, 2R)-2-Amino-1-methyl-cyclopentanol
    • Cyclopentanol,2-amino-1-methyl-,(1R,2R)-rel-
    • AKOS006341497
    • CS-0105761
    • (1R,2R)-2-Amino-1-methylcyclopentanol
    • trans-2-Amino-1-methyl-cyclopentanol
    • AS-79380
    • 1400689-45-3
    • 793632-53-8
    • SCHEMBL1350507
    • D84856
    • rel-(1R,2R)-2-Amino-1-methylcyclopentan-1-ol
    • DB-130748
    • MFCD19205405
    • F96185
    • (1R,2R)-2-Amino-1-methyl-cyclopentanol
    • MDL: MFCD19205405
    • Inchi: 1S/C6H13NO/c1-6(8)4-2-3-5(6)7/h5,8H,2-4,7H2,1H3/t5-,6-/m1/s1
    • InChI Key: KKBCPZUWBKCECT-PHDIDXHHSA-N
    • SMILES: O[C@]1(C)CCC[C@H]1N

Computed Properties

  • Exact Mass: 115.099714038 g/mol
  • Monoisotopic Mass: 115.099714038 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 94.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 115.17
  • XLogP3: -0.2
  • Topological Polar Surface Area: 46.2

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(1R,2R)-2-Amino-1-methyl-cyclopentanol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1400689-45-3)(1R,2R)-2-Amino-1-methyl-cyclopentanol
Order Number:A942286
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:42
Price ($):269.0/810.0
Email:sales@amadischem.com

Additional information on (1R,2R)-2-Amino-1-methyl-cyclopentanol

Comprehensive Overview of (1R,2R)-2-Amino-1-methyl-cyclopentanol (CAS No. 1400689-45-3): Properties, Applications, and Research Insights

(1R,2R)-2-Amino-1-methyl-cyclopentanol (CAS No. 1400689-45-3) is a chiral cyclopentanol derivative with significant potential in pharmaceutical and chemical research. This compound features a unique stereochemical configuration, making it valuable for asymmetric synthesis and drug development. Its amino-functionalized cyclopentane backbone offers versatility in designing bioactive molecules, particularly in targeting enzyme inhibition and receptor modulation. Researchers are increasingly exploring its role in medicinal chemistry, driven by the demand for chiral building blocks in modern therapeutics.

The compound’s molecular structure (C6H13NO) combines a cyclopentyl ring with both amino and hydroxyl groups, enabling diverse chemical transformations. Its stereospecificity is critical for applications in catalysis and stereoselective synthesis, aligning with trends in green chemistry and sustainable manufacturing. Recent studies highlight its utility in peptide mimetics and small-molecule drug candidates, addressing challenges like oral bioavailability and metabolic stability—key concerns in drug discovery forums and AI-driven research queries.

In the context of user-searched topics, (1R,2R)-2-Amino-1-methyl-cyclopentanol intersects with queries such as "chiral auxiliaries in organic synthesis" and "amino alcohol applications in pharmaceuticals." Its relevance extends to neuropharmacology, where amino alcohols are investigated for CNS-targeted therapies. The compound’s CAS No. 1400689-45-3 is frequently cited in patent literature, reflecting industrial interest in its proprietary uses.

From a technical perspective, the compound’s physicochemical properties (e.g., solubility, melting point) are optimized for laboratory-scale reactions. Analytical techniques like HPLC and NMR spectroscopy confirm its enantiomeric purity, a metric critical for FDA compliance in drug development. Discussions in scientific communities often emphasize its scalability and cost-efficiency—factors trending in process chemistry debates.

Emerging applications include its use in bioconjugation and prodrug design, responding to user-generated questions about targeted drug delivery. The compound’s low toxicity profile (as per preliminary assays) positions it favorably for preclinical studies, a hotspot in AI-curated research databases. Furthermore, its structural analogs are explored for antiviral and anti-inflammatory properties, aligning with global health trends.

To summarize, (1R,2R)-2-Amino-1-methyl-cyclopentanol (CAS No. 1400689-45-3) exemplifies innovation at the intersection of chiral chemistry and life sciences. Its adaptability to high-throughput screening and computational modeling ensures sustained relevance in academic and industrial settings, addressing both fundamental and applied research needs.

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Amadis Chemical Company Limited
(CAS:1400689-45-3)(1R,2R)-2-Amino-1-methyl-cyclopentanol
A942286
Purity:99%/99%
Quantity:1g/5g
Price ($):269.0/810.0
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